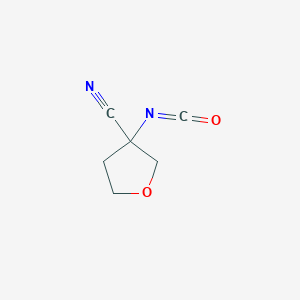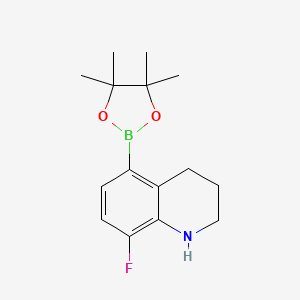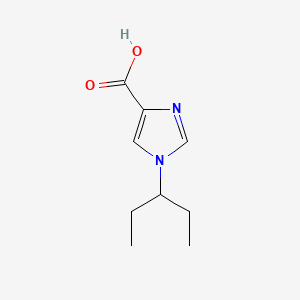
3-Isocyanatotetrahydrofuran-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isocyanatotetrahydrofuran-3-carbonitrile is a chemical compound with the molecular formula C6H6N2O2 It is known for its unique structure, which includes an isocyanate group and a nitrile group attached to a tetrahydrofuran ring
Vorbereitungsmethoden
The synthesis of 3-Isocyanatotetrahydrofuran-3-carbonitrile typically involves the reaction of tetrahydrofuran derivatives with isocyanates and nitriles under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include:
Reaction of tetrahydrofuran with isocyanates: This involves the use of catalysts and controlled temperatures to facilitate the formation of the isocyanate group.
Incorporation of nitrile groups: This step often requires the use of nitrile-containing reagents and specific reaction conditions to ensure the nitrile group is properly attached to the tetrahydrofuran ring.
Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Analyse Chemischer Reaktionen
3-Isocyanatotetrahydrofuran-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The isocyanate group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Isocyanatotetrahydrofuran-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Industry: This compound can be used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-Isocyanatotetrahydrofuran-3-carbonitrile involves its reactivity with various molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of new bonds and structures. The nitrile group can also participate in reactions, contributing to the compound’s overall reactivity. These interactions can affect molecular pathways and processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
3-Isocyanatotetrahydrofuran-3-carbonitrile can be compared with other similar compounds, such as:
3-Isocyanatotetrahydrofuran-3-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group.
3-Isocyanatotetrahydrofuran-3-methanol: This compound has a hydroxyl group instead of a nitrile group.
Eigenschaften
IUPAC Name |
3-isocyanatooxolane-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-3-6(8-5-9)1-2-10-4-6/h1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTKJZGKLQOWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C#N)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate](/img/structure/B13647783.png)





![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13647818.png)
